(1S,2S)-2-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Overview
Description
(1S,2S)-2-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclobutane ring substituted with a benzyloxycarbonyl-protected amino group and a carboxylic acid group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclobutane derivative.
Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can lead to the removal of the benzyloxycarbonyl group.
Scientific Research Applications
(1S,2S)-2-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group, which can then interact with enzymes or receptors. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid: A stereoisomer with different spatial arrangement.
Cyclobutane-1,2-dicarboxylic acid: Lacks the benzyloxycarbonyl-protected amino group.
N-Benzyloxycarbonyl-L-alanine: Contains a similar benzyloxycarbonyl-protected amino group but with an alanine backbone.
Uniqueness
(1S,2S)-2-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both a benzyloxycarbonyl-protected amino group and a carboxylic acid group on a cyclobutane ring. This combination of features makes it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
(1S,2S)-2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRUEEQIUVKKBL-QWRGUYRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718517 | |
Record name | (1S,2S)-2-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212272-03-1 | |
Record name | (1S,2S)-2-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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